molecular formula C13H18O B13823953 Di(cyclohex-3-en-1-yl)methanone CAS No. 39516-87-5

Di(cyclohex-3-en-1-yl)methanone

Cat. No.: B13823953
CAS No.: 39516-87-5
M. Wt: 190.28 g/mol
InChI Key: QBGAWISSACHASO-UHFFFAOYSA-N
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Description

Di(cyclohex-3-en-1-yl)methanone is an organic compound with the molecular formula C14H18O It is characterized by the presence of two cyclohexene rings attached to a central methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Di(cyclohex-3-en-1-yl)methanone typically involves the reaction of cyclohex-3-en-1-ylmagnesium bromide with carbon dioxide, followed by acidification to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. The use of high-pressure reactors and continuous flow systems can also be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Di(cyclohex-3-en-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Di(cyclohex-3-en-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Di(cyclohex-3-en-1-yl)methanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

    Cyclohexenone: A related compound with a single cyclohexene ring and a ketone group.

    Cyclohexanone: Similar to cyclohexenone but with a saturated ring.

    Benzophenone: Contains two phenyl rings attached to a central carbonyl group.

Uniqueness: Di(cyclohex-3-en-1-yl)methanone is unique due to its dual cyclohexene rings, which confer distinct chemical properties and reactivity compared to its analogs. This structural feature makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

39516-87-5

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

di(cyclohex-3-en-1-yl)methanone

InChI

InChI=1S/C13H18O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-3,5,11-12H,4,6-10H2

InChI Key

QBGAWISSACHASO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C(=O)C2CCC=CC2

Origin of Product

United States

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